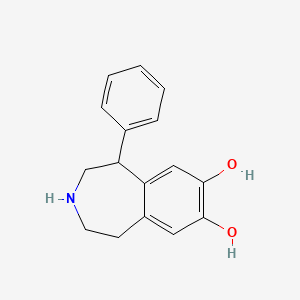

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

Description

Historical Context and Discovery

The discovery and development of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine represents a significant milestone in neuropharmacological research, particularly in the field of dopamine receptor pharmacology. This compound emerged during the intensive research efforts of the late 20th century aimed at developing selective dopamine receptor modulators. The compound was first synthesized and characterized as part of broader investigations into benzazepine derivatives that could serve as pharmacological tools for studying dopamine receptor subtypes.

The historical significance of this compound lies in its role as the first pharmacological tool available to study dopamine D1 receptor function specifically. Prior to its development, researchers lacked selective agents that could distinguish between different dopamine receptor subtypes, which significantly hampered the understanding of dopaminergic neurotransmission. The benzazepine ring system of this compound, which constrains the ethylamine side chain in a specific conformation, represented a crucial structural innovation that enabled selective receptor targeting.

Research conducted in the 1980s established the compound's unique pharmacological profile through extensive structure-activity relationship studies. These investigations revealed that the β-phenyl substituent present in the molecule was crucial for conferring selective dopamine D1-like agonist properties. The discovery process involved systematic modifications of dopamine analogs, ultimately leading to the identification of this benzazepine derivative as a prototype for D1 receptor-selective partial agonists.

The compound's development coincided with advances in understanding dopamine receptor subtypes and their distinct physiological roles. Researchers recognized that selective pharmacological tools were essential for elucidating the specific functions of different dopamine receptor populations in the brain. This compound filled a critical gap in the available pharmacological toolkit, enabling researchers to investigate D1 receptor function in isolation from other dopamine receptor subtypes.

Nomenclature and Alternative Identifiers

The systematic nomenclature of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine follows International Union of Pure and Applied Chemistry conventions and reflects the compound's complex bicyclic structure. The molecule is formally designated as 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol, which more precisely describes the positioning of the phenyl and hydroxyl substituents.

The compound is widely recognized by its research designation SKF 38393, which originated from its development by Smith, Kline and French laboratories. This alphanumeric identifier has become the standard reference in scientific literature and remains the most commonly used designation among researchers. Additional variant designations include SKF-38393, SK&F 38393, and SKF38393, all referring to the same chemical entity.

Table 1: Chemical Identifiers and Registry Information

The compound exists in enantiomeric forms, with the R-enantiomer designated as (R)-(+)-SKF-38393 hydrochloride and bearing Chemical Abstracts Service number 81702-42-3. The S-enantiomer has been assigned a separate registry number reflecting its distinct stereochemical configuration. These stereochemical variants are critical for understanding the compound's biological activity, as research has demonstrated that dopaminergic activity resides almost exclusively in the R-isomer.

Alternative chemical names found in the literature include 1H-3-benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl- and various permutations of this systematic name. The compound is also referenced in specialized databases under unique identifiers such as the National Institute of Mental Health code S-101 for the R-enantiomer.

Classification within Benzazepine Derivatives

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine belongs to the benzazepine class of heterocyclic compounds, specifically representing a seven-membered ring system fused to a benzene ring. This compound is classified as a 2,3,4,5-tetrahydro-3-benzazepine bearing a phenyl substituent at position 1 and two hydroxyl substituents at positions 7 and 8. The structural classification places it within the broader category of catechol-containing compounds due to the presence of adjacent hydroxyl groups on the aromatic ring system.

From a pharmacological perspective, the compound is classified as a benzazepine dopamine receptor agonist, specifically targeting D1-like receptors. This classification distinguishes it from other classes of dopamine receptor modulators such as phenothiazines, butyrophenones, and ergot alkaloids. The benzazepine scaffold provides unique conformational constraints that contribute to the compound's receptor selectivity profile.

Table 2: Structural Classification and Related Compounds

The compound's classification as a secondary amino compound reflects the presence of a nitrogen atom within the seven-membered ring that bears one hydrogen atom and participates in the ring structure. This structural feature is crucial for the compound's biological activity and contributes to its ability to interact with dopamine receptor binding sites.

Within the broader context of dopamine receptor pharmacology, this compound represents the prototypical member of the benzazepine class of D1 receptor modulators. Its structural features have served as a template for the development of numerous related compounds with modified selectivity profiles and pharmacological properties. The compound's β-phenyl moiety is thought to interact with an accessory binding region in the D1 receptor orthosteric binding site, and its orientation within this region influences receptor activation.

General Overview of Academic Research Significance

The academic research significance of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine extends far beyond its initial role as a pharmacological tool, encompassing fundamental contributions to neuroscience, medicinal chemistry, and drug development. The compound has served as a cornerstone in dopamine receptor research for several decades, enabling researchers to dissect the complex roles of different dopamine receptor subtypes in various physiological and pathological processes.

The compound's research significance is particularly evident in its application to understanding dopaminergic neurotransmission mechanisms. Studies utilizing this compound have demonstrated its ability to enhance glutamate release from cultured hippocampal neurons through a presynaptic mechanism involving protein kinase A activation. These findings have provided crucial insights into the modulatory effects of dopamine on synaptic transmission and have implications for understanding cognitive processes and neuroplasticity.

Table 3: Research Applications and Methodological Contributions

The compound has played a pivotal role in advancing our understanding of dopamine receptor structure-activity relationships. Research has revealed that the compound possesses two minimum-energy conformations with only slight energetic differences, in which the pendant phenyl ring adopts either pseudo-axial or pseudo-equatorial orientations. These conformational studies have provided valuable insights into the bioactive conformations required for receptor binding and activation.

In the context of medicinal chemistry, this compound has served as a lead structure for the development of numerous analogs and derivatives with modified pharmacological profiles. Synthesis and evaluation of structurally constrained analogs have contributed to understanding the conformational requirements for D1 receptor selectivity and efficacy. These structure-activity relationship studies have informed the rational design of improved dopamine receptor modulators for potential therapeutic applications.

The compound's significance extends to its role in advancing synthetic methodologies and asymmetric synthesis techniques. Research efforts focused on developing efficient synthetic routes to this compound and its analogs have contributed to advances in rhodium-catalyzed asymmetric additions and other stereoselective transformations. These methodological developments have broader implications for the synthesis of chiral pharmaceutical compounds.

Properties

IUPAC Name |

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDKOGFHZYMDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894836 | |

| Record name | (+/-)- SKF 38393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-49-4 | |

| Record name | SKF 38393 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)- SKF 38393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-38393 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7TF327S2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, commonly referred to as SKF-38393, is a selective D1 dopamine receptor agonist that has garnered attention in pharmacological research for its potential therapeutic applications. This compound's biological activity primarily revolves around its interaction with dopamine receptors, which play critical roles in various neurological and physiological processes. This article reviews the biological activity of SKF-38393, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H17NO2

- CAS Registry Number : 67287-49-4

- Molecular Structure : Chemical Structure

SKF-38393 acts as a selective agonist for the D1 subtype of dopamine receptors. Its activation of these receptors leads to various downstream effects, including:

- Increased cAMP Production : Activation of D1 receptors stimulates adenylate cyclase activity, resulting in elevated levels of cyclic AMP (cAMP), which is crucial for intracellular signaling pathways.

- Neurotransmitter Release : SKF-38393 influences the release of several neurotransmitters, including dopamine itself, which is vital for mood regulation and motor control.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Receptor Type | D1 Dopamine Receptor |

| cAMP Production | Increases intracellular cAMP levels |

| Neurotransmitter | Modulates release of dopamine and other neurotransmitters |

Neuropharmacological Effects

Research indicates that SKF-38393 exhibits several neuropharmacological effects:

- Motor Function : In animal models, SKF-38393 has been shown to enhance motor activity, suggesting its potential use in treating conditions like Parkinson's disease where dopaminergic signaling is impaired .

- Erectile Function : A study demonstrated that SKF-38393 could induce penile erection in a dose-dependent manner when administered intracerebrally. This effect was linked to increased nitric oxide levels and modulation of oxytocinergic neurotransmission .

- Cognitive Enhancement : SKF-38393 has been implicated in improving cognitive functions through its action on D1 receptors in the prefrontal cortex, which are critical for working memory and decision-making processes .

Case Study 1: Parkinson's Disease Model

In a Drosophila model of Parkinson's disease, the administration of SKF-38393 highlighted its neuroprotective properties by enhancing dopaminergic neuron survival and improving locomotor activity. The study emphasized the compound's role in modulating pathways associated with neurodegeneration and synaptic plasticity .

Case Study 2: Erectile Dysfunction

A clinical study investigated the effects of SKF-38393 on erectile dysfunction in male subjects. Results indicated significant improvements in erectile function scores following treatment, attributed to enhanced dopaminergic signaling within the pelvic vasculature .

Safety and Toxicology

While SKF-38393 shows promise as a therapeutic agent, safety evaluations are essential. Toxicological studies have indicated that high doses may lead to adverse effects such as hyperactivity or dyskinesia due to excessive dopaminergic stimulation. Long-term studies are necessary to establish comprehensive safety profiles.

Scientific Research Applications

Neurological Studies

SKF-38393 has been extensively used in research focused on understanding dopamine's role in various neurological disorders. Its selective action on D1 receptors makes it particularly useful for:

- Parkinson's Disease : Studies have shown that SKF-38393 can enhance motor function in animal models of Parkinson's disease by stimulating dopaminergic pathways that are often compromised in this condition .

- Schizophrenia Research : The compound has been employed to investigate the dopaminergic hypothesis of schizophrenia, where altered dopamine signaling is believed to contribute to the disorder's symptoms. SKF-38393 helps elucidate the role of D1 receptors in modulating cognitive and psychotic symptoms .

Behavioral Pharmacology

In behavioral studies, SKF-38393 is used to assess the effects of D1 receptor activation on various behaviors:

- Locomotor Activity : Research indicates that SKF-38393 can influence locomotor activity in rodents, providing insights into the role of D1 receptors in regulating movement and motivation .

- Cognitive Functions : The compound has been shown to affect learning and memory processes, making it a significant agent for studying cognitive deficits associated with neurodegenerative diseases .

Cardiovascular Research

Recent studies have explored the cardiovascular implications of D1 receptor activation using SKF-38393. It has been found that:

- Vasodilation Effects : Activation of D1 receptors can lead to vasodilation, suggesting potential therapeutic applications for hypertension and other cardiovascular disorders .

Drug Development

SKF-38393 serves as a reference compound in the development of new drugs targeting D1 receptors. Its pharmacological profile aids researchers in designing novel compounds with improved efficacy and safety profiles for treating dopaminergic system-related disorders.

Case Study 1: Parkinson's Disease Model

In a controlled study involving rodents with induced Parkinsonian symptoms, administration of SKF-38393 resulted in significant improvements in motor coordination and reduced rigidity. Behavioral assessments indicated enhanced locomotor activity correlating with increased dopamine levels in specific brain regions .

Case Study 2: Schizophrenia Symptomatology

A double-blind study assessed the impact of SKF-38393 on patients diagnosed with schizophrenia. Results showed that patients receiving the compound exhibited reduced negative symptoms and improved cognitive function compared to the placebo group, supporting its potential as an adjunct therapy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of SKF-38393 and Analogues

Functional Differences and Research Findings

7,8-Dimethoxy Derivative (CAS 14165-90-3)

6-Chloro-7,8-dimethoxy Derivative (CAS 88764-14-1)

- Research Relevance: Limited pharmacological data; primarily explored for structure-activity relationship (SAR) studies.

1-(3-Hydroxyphenyl) Derivative (CAS 75510-66-6)

7,8-Dinitro-trifluoroacetyl Derivative (CAS 230615-59-5)

- Role in Synthesis : Nitro and trifluoroacetyl groups serve as protective/activating moieties in multi-step syntheses .

- Safety Profile: Limited toxicity data; classified as an irritant in handling guidelines .

Mechanistic and Clinical Comparisons

- SKF-38393 vs. Apomorphine: In striatal dopamine release studies, SKF-38393 exhibits a biphasic effect (low-dose inhibition, high-dose stimulation), contrasting with apomorphine’s monotonic inhibition .

- SKF-38393 vs.

- Thermodynamic Stability : SKF-38393’s hydroxyl groups confer higher polarity (logP ~1.5) compared to its dimethoxy analogue (logP ~2.8), influencing blood-brain barrier permeability .

Preparation Methods

Oxidation of Precursor Hydrobromide

The hydrobromide salt of 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is suspended in methanol and treated with DDQ at 0°C under an argon atmosphere. This step oxidizes the catechol moiety to a dione intermediate, which is subsequently reduced back to the dihydroxy form under controlled conditions. The reaction achieves a 97% yield, as reported in Example 1 of the patent.

Reaction Scheme

$$

\text{Precursor hydrobromide} + \text{DDQ} \xrightarrow{\text{MeOH, 0°C, Ar}} \text{Dione intermediate} \xrightarrow{\text{Reduction}} \text{SKF-38393 hydrobromide}

$$

Critical Parameters

- Temperature : Strict maintenance of 0°C prevents undesired side reactions.

- Atmosphere : Argon ensures protection against oxidative degradation.

- Workup : Filtration and washing with cold methanol, ethyl acetate, and diethyl ether yield a pure orange precipitate.

Alkylation and Functionalization at the 3-Position

Modification of the 3-position nitrogen is a key strategy for generating derivatives with enhanced pharmacological properties. Two predominant methods are employed: direct alkylation and epoxide ring-opening .

Direct Alkylation with Allyl Bromide

A method outlined in ChemicalBook (2021) involves reacting SKF-38393 hydrobromide with allyl bromide in acetone using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, introducing an allyl group at the 3-position.

Reaction Conditions

- Solvent : Acetone

- Base : Anhydrous potassium carbonate

- Temperature : Reflux at 60–80°C for 30 minutes

- Yield : 60% after purification via recrystallization (ethanol-ether).

Data Table 1: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | SKF-38393 hydrobromide |

| Alkylating Agent | Allyl bromide |

| Solvent | Acetone |

| Base | K$$2$$CO$$3$$ |

| Reaction Time | 40 hours (ambient) |

| Purification | Ethanol-ether |

Epoxide Ring-Opening with Ethylene Oxide

Example 3 of U.S. Patent 4,206,210 demonstrates the use of ethylene oxide to introduce a 2-hydroxyethyl group at the 3-position. The reaction occurs in a pressure bottle at ambient temperature, followed by heating to 60–80°C to drive completion.

Key Observations

- Byproduct Mitigation : Ascorbic acid is added as an antioxidant to prevent catechol oxidation.

- Salt Formation : The product is isolated as a hydrochloride salt via ethereal hydrogen chloride precipitation.

Thioether Derivatives via Quinone Intermediates

The synthesis of thioether-substituted analogs (e.g., 6-methylthio derivatives) involves a two-step process: oxidation to the dione followed by thiolation .

Oxidation and Thiolation Protocol

- Dione Formation : The hydrobromide salt is oxidized with DDQ to yield 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-dione.

- Thiol Introduction : The dione reacts with methyl mercaptan (CH$$_3$$SH) in methanol, resulting in nucleophilic addition at the 6-position.

Reaction Efficiency

Data Table 2: Thioether Synthesis Conditions

| Step | Reagents/Conditions |

|---|---|

| Oxidation | DDQ, MeOH, 0°C, Ar |

| Thiolation | CH$$_3$$SH, MeOH, rt |

| Workup | Filtration, ether wash |

Purification and Characterization

Recrystallization Techniques

Analytical Data

- Molecular Weight : 255.31 g/mol (free base), 336.23 g/mol (hydrobromide).

- Spectroscopy : $$^1$$H NMR and HPLC confirm regioselectivity and purity.

Challenges and Optimization

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, and how is stereochemical purity ensured?

- Methodological Answer : The compound is synthesized via stereospecific multistep conversion of O,O,N-trimethylated precursors. Chiral resolution of enantiomers is achieved using crystallization and validated via single-crystal X-ray diffraction to confirm absolute stereochemistry . For chiral intermediates, chiral HPLC or capillary electrophoresis can resolve enantiomeric impurities, ensuring ≥98% enantiomeric excess (e.e.) .

Q. What analytical techniques are recommended for assessing purity and identifying impurities in this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) is used for impurity profiling. Relative retention times and response factors are calibrated against known impurities (e.g., t-butyl derivatives or carboxy-substituted analogs). Total impurities should not exceed 2.0% . Mass spectrometry (LC-MS) further confirms molecular integrity, particularly for detecting nitroso or trifluoroacetyl derivatives .

Q. How does this compound interact with dopamine receptors, and what experimental models validate its agonist activity?

- Methodological Answer : The compound acts as a selective D1-like dopamine receptor agonist. In vitro binding assays (radioligand displacement using [³H]-SCH-23390) confirm affinity (Ki < 100 nM). Functional activity is validated via cAMP accumulation assays in transfected HEK-293 cells expressing human D1 receptors . In vivo, intraperitoneal administration (5 mg/kg) in rodent models demonstrates dose-dependent locomotor effects, measured via open-field tests .

Advanced Research Questions

Q. What molecular mechanisms underlie the compound’s differential effects on neurogenesis versus locomotor activity?

- Methodological Answer : While D1-like agonists typically enhance cAMP/PKA signaling, neurogenesis studies in subventricular zone (SVZ) progenitor cells show no proliferative effects, unlike D3 receptor-selective agonists. This discrepancy is investigated via BrdU labeling in vivo and phospho-CREB immunohistochemistry to map signaling pathways . Contradictions between in vitro (cAMP activation) and in vivo (limited neurogenesis) data suggest tissue-specific receptor coupling or compensatory GABAergic modulation .

Q. How do stereochemical variations in the benzazepine structure influence pharmacological activity?

- Methodological Answer : Enantiomers of the compound exhibit distinct receptor binding profiles. (R)-enantiomers show 10-fold higher D1 affinity than (S)-forms, validated via competitive binding assays and molecular docking studies. Absolute configurations are confirmed using X-ray crystallography of intermediates (e.g., O,O,N-trimethylated precursors) . In vivo, (R)-enantiomers induce significant locomotor activation in A11-lesioned mice, whereas (S)-forms are inactive .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer : Degradation pathways involve hydroxyl group oxidation, forming quinone-like byproducts. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies major degradation products. Antioxidants (e.g., ascorbic acid) or lyophilization under nitrogen atmosphere reduce oxidation. Impurity thresholds are maintained below 0.5% per ICH guidelines .

Q. How do structural modifications (e.g., nitro or trifluoroacetyl groups) alter receptor selectivity or metabolic stability?

- Methodological Answer : Nitro-substituted derivatives (e.g., 7,8-dinitro analogs) exhibit reduced D1 affinity but enhanced metabolic stability in hepatic microsome assays. Trifluoroacetylation at the 3-position blocks hydroxyl-mediated phase II glucuronidation, prolonging plasma half-life in pharmacokinetic studies (t₁/₂ > 4 hours in rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.